molecular formula C17H19F2N3O2 B10897647 Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B10897647
M. Wt: 335.35 g/mol
InChI Key: QBZFJGHQYQVBBE-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl and P-tolyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Functional Group Modifications: The difluoromethyl and P-tolyl groups are introduced through selective substitution reactions.

    Esterification: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other parts of the molecule.

    Substitution: The aromatic P-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins to exert their effects. The difluoromethyl and P-tolyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(methyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Ethyl 7-(difluoromethyl)-5-(phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Uniqueness

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to the presence of both difluoromethyl and P-tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H19F2N3O2

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H19F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-7,9,13-15,21H,3,8H2,1-2H3

InChI Key

QBZFJGHQYQVBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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